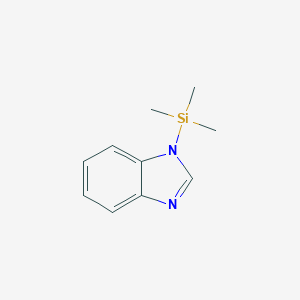
4-Amino-n-pyridin-3-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-n-pyridin-3-ylbenzamide is a compound of interest due to its structural features and potential applications in various fields of chemistry and pharmacology. The compound is characterized by the presence of both amide and amino functional groups attached to a benzene ring, which is further connected to a pyridine ring. This structural complexity allows for a variety of chemical reactions and interactions, making it a valuable subject for research.
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions, where precursors like pyridine-carboxaldehyde and sulfadiazine are used to form novel sulfonamide derivatives through experimental and theoretical methods, including Density Functional Theory (DFT) analyses (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).
Molecular Structure Analysis
Structural investigations of related compounds are carried out using techniques like X-ray crystallography, FTIR, 1HNMR, and UV-Visible spectroscopy. These studies are complemented by computational approaches such as DFT to understand the vibrational modes, electronic structures, and molecular geometries of the compounds (Yüksektepe, Kazak, Özdogan, Güvenç, Büyükgüngör, Arslan, & Odabaşoǧlu, 2011).
Chemical Reactions and Properties
Research on related compounds demonstrates various chemical reactions, including multi-component syntheses, and highlights their potential in generating compounds with interesting chemical properties. For example, novel synthesis methods have been developed for creating derivatives through reactions with (hetero)aromatic C-nucleophiles (Smolobochkin, Rizbayeva, Gazizov, Voronina, Chugunova, Akylbekov, Appazov, Burilov, & Pudovik, 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of compounds under different conditions. For sulfapyridine, a compound with a similar structural motif, studies have revealed its polymorphic forms and detailed the crystal structures, offering insights into the molecular conformations and intermolecular interactions within the crystal lattice (Bar & Bernstein, 1985).
Chemical Properties Analysis
The chemical behavior, including reactivity towards various reagents, stability under different conditions, and interaction with biological molecules, is of significant interest. Computational studies and molecular docking analyses are often employed to predict these interactions and the potential biological activity of such compounds. For instance, research on synthesized compounds includes antimicrobial activity studies and molecular docking to explore their interactions with proteins (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
科学的研究の応用
- Summary of the Application: “4-Amino-n-pyridin-3-ylbenzamide” is used in the design and synthesis of fluorescent probes based on the bimane scaffold . These probes are used to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .
- Methods of Application or Experimental Procedures: The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . This enables their application as “turn-on” fluorescent probes .
- Results or Outcomes: One of the probes shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . This probe has demonstrated potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-amino-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,13H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXIIJKFSVCDPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276903 |
Source


|
| Record name | 4-amino-n-pyridin-3-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-n-pyridin-3-ylbenzamide | |
CAS RN |
13160-59-3 |
Source


|
| Record name | 4-amino-n-pyridin-3-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)


